Penitrem F
Description
Contextualizing Penitrem F within Indole-Diterpene Mycotoxins
Indole-diterpene mycotoxins represent a significant class of fungal toxins characterized by a molecular structure combining an indole (B1671886) moiety derived from tryptophan and a diterpene skeleton derived from geranylgeranyl diphosphate (B83284) (GGPP). cmdm.twchem960.comgithub.ionih.gov This class includes various subgroups such as paspalines, paxillines, lolitrems, and penitrems. cmdm.twchem960.comgithub.ionih.gov
Penitrems, including this compound, are a distinct subgroup within the indole-diterpene family. cmdm.twchem960.comuni.lulww.comthegoodscentscompany.comontosight.ainih.govnih.gov They are primarily synthesized by species belonging to the Penicillium and Aspergillus genera, with Penicillium crustosum being a notable producer of Penitrems A-F. cmdm.twchem960.comlww.comthegoodscentscompany.comontosight.ainih.govnih.gov The core structure of penitrems is based on the indole-diterpene scaffold, with variations in functional groups and stereochemistry differentiating individual penitrem analogues (A-F). This compound, like other penitrems, possesses a complex polycyclic structure featuring multiple rings, functional groups such as an epoxy group and a methylene (B1212753) bridge, and several chiral centers, which are crucial for its biological activity. uni.luwikipedia.org Structural studies, often utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have been fundamental in elucidating the intricate structures and absolute configurations of penitrems B-F, including this compound. wikipedia.orgnpatlas.org this compound is structurally related to Penitrem A but differs in specific features, such as the absence of a hydroxyl group at the C-15 position and the presence of a chlorine atom, distinguishing it from other members of the penitrem family. lww.comwikipedia.org
Significance of this compound in Academic Inquiry
Academic inquiry into this compound spans several key areas, driven by its complex chemistry and biological relevance. Research efforts aim to understand its natural occurrence, biosynthesis, mechanisms of action at a molecular level, and methods for its detection.
Detailed research findings related to this compound include investigations into its biosynthesis by fungal species. Studies have explored the influence of various environmental factors on the production levels of penitrems, including this compound, by Penicillium crustosum. Factors such as the type and concentration of carbon and nitrogen sources, as well as oxidative stress, have been shown to impact penitrem biosynthesis. For instance, glucose at a concentration of 50 g/L and glutamate (B1630785) as a nitrogen source have been found to significantly enhance penitrem production in P. crustosum cultures. lww.comthegoodscentscompany.comnih.gov Conversely, salt stress caused by elevated NaCl concentrations has shown an inhibitory effect. lww.comthegoodscentscompany.com Understanding these factors is crucial for both controlling penitrem production in unwanted contexts and potentially optimizing it for research purposes.
**Table 1: Influence of Selected Environmental Factors on Penitrem Production by *Penicillium crustosum***
| Environmental Factor | Specific Condition | Effect on Penitrem Production (General) | Notes on this compound Production | Source |
| Carbon Source Concentration | Glucose (50 g/L) | Strong inducing effect | Showed measurable amounts (ca. 0.2 mg/g) after 21 days. | lww.comthegoodscentscompany.com |
| Nitrogen Source | Glutamate (10 mM) | Most favorable supplement | Significantly increased production, measurable amounts observed. | lww.comthegoodscentscompany.com |
| Stress Factor | CuSO4-promoted oxidative stress | Remarkably stimulated biosynthesis | Stimulated biosynthesis of all penitrems, including F. | lww.comthegoodscentscompany.comnih.gov |
| Stress Factor | NaCl (elevated concentrations) | Inhibitory effect | Showed an inhibitory effect on biosynthesis. | lww.comthegoodscentscompany.com |
| Growth Medium | Cheese model medium | Exceptionally high production | Elicited exceptionally high production of all penitrems. | lww.comthegoodscentscompany.com |
Research into the mechanism of action of penitrems, including this compound, focuses on their interactions with ion channels and neurotransmitter systems. Academic studies have demonstrated that penitrems can affect the function of ion channels in the nervous system, particularly voltage-gated calcium channels. uni.lu They have also been shown to interact with neurotransmitter systems, influencing the release of compounds like glutamate and gamma-aminobutyric acid (GABA). ontosight.aikegg.jp Furthermore, research has explored the inhibition of large-conductance calcium-activated potassium (BK) channels by penitrems, and their potential effects on cellular pathways such as the Wnt/β-catenin pathway, which is of interest in cancer research. cmdm.tw These studies contribute to the fundamental understanding of how these complex molecules exert their biological effects at a cellular and molecular level.
The development of analytical methods for the detection and quantification of penitrems, including this compound, is another significant area of academic inquiry. Techniques such as high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) have been developed and validated for the simultaneous analysis of Penitrems A-F in various matrices, including food samples like cheese. nih.gov These methods are essential tools for researchers studying the occurrence and behavior of penitrems in different environments and biological systems. The quantitative detection of this compound, even at lower concentrations compared to Penitrem A, in food samples highlights its relevance as a subject of ongoing research.
Table 2: Detection of Penitrems A-F in Cheese Samples from the European Single Market
| Penitrem | Incidence in Samples (%) | Average Concentration (µg/kg) | Maximum Concentration (µg/kg) | Source |
| Penitrem A | 10% | 28.4 | 429 | |
| This compound | Lower incidence than A | Lower concentration than A | Not specified separately | |
| Penitrems B, C, D, E | Lower incidence than A | Lower concentration than A | Not specified separately |
Structure
3D Structure
Properties
CAS No. |
78213-65-7 |
|---|---|
Molecular Formula |
C37H44ClNO5 |
Molecular Weight |
618.2 g/mol |
IUPAC Name |
(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9-diol |
InChI |
InChI=1S/C37H44ClNO5/c1-15(2)29-28(40)32-37(44-32)23(42-29)9-10-34(6)35(7)19(8-11-36(34,37)41)30-27-26-22(39-31(27)35)14-21(38)18-12-16(3)17-13-20(24(17)25(18)26)33(4,5)43-30/h14,17,19-20,23-24,28-30,32,39-41H,1,3,8-13H2,2,4-7H3/t17-,19+,20+,23+,24+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |
InChI Key |
YWORPEZTBDVGCS-JCMMWUKFSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |
Canonical SMILES |
CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |
Origin of Product |
United States |
Biosynthesis and Production of Penitrem F
Fungal Origin and Producing Genera/Species
Penitrems, including Penitrem F, are a class of indole-diterpene mycotoxins synthesized by fungi belonging to the Penicillium and Aspergillus genera. researchgate.netmdpi.comnih.gov
Primary Producers: Penicillium and Aspergillus Genera
The Penicillium and Aspergillus genera are recognized as the primary producers of penitrems. researchgate.netmdpi.comnih.gov These fungi are often found in association with pasture grasses and can contaminate food and feed, posing a risk to vertebrates. mdpi.com
Specific Producer Strains and Isolates
Several specific strains and isolates within the Penicillium genus are known to produce penitrems, including this compound. Penicillium crustosum is particularly well-studied for its production of penitrems A-F. mdpi.comnih.govrsc.org Some strains of P. crustosum are known to produce a variety of mycotoxins, including penitrems A, B, C, D, E, and F. researchgate.netresearchgate.net Penicillium nigricans (also referred to as P. janczewskii) has also been shown to produce penitrems, including penitrems A, C, and F, particularly in submerged fermentation when stimulated by calcium chloride. psu.eduresearchgate.netmicrobiologyresearch.orgnih.gov
Research has investigated the influence of various environmental factors on penitrem production by P. crustosum. Factors such as media composition, incubation time, temperature, pH, light, water activity, and carbon and nitrogen sources can affect the levels of penitrems produced. researchgate.netnih.gov For instance, glucose and glutamate (B1630785) have been found to be favorable carbon and nitrogen sources, respectively, for increasing penitrem biosynthesis in P. crustosum. researchgate.netnih.gov Oxidative stress induced by CuSO4 can also stimulate the biosynthesis of all penitrems, while salt stress caused by elevated NaCl concentrations has shown an inhibitory effect. nih.gov P. crustosum grown on a cheese model medium has demonstrated exceptionally high production of the entire penitrem family. nih.gov
Enzymatic Pathways and Genetic Underpinnings
The biosynthesis of penitrems involves a complex enzymatic pathway encoded by a gene cluster.
Indole-Diterpene Core Biosynthesis Initiation
The biosynthesis of indole-diterpenes, including penitrems, begins with the synthesis of a common structural core. This core is derived from two key metabolic precursors: geranylgeranyl diphosphate (B83284) (GGPP) and an indole (B1671886) moiety derived from tryptophan. mdpi.comwikipedia.org GGPP is synthesized via the terpenoid pathway, while the indole moiety comes from the tryptophan biosynthesis pathway, specifically involving indole-3-glycerol phosphate (B84403). wikipedia.orguniprot.orguniprot.org
Key Enzymes and Gene Clusters in Penitrem Biosynthesis
The biosynthesis of penitrems is mediated by a gene cluster. Studies, particularly in Penicillium crustosum and Penicillium ochrochloron, have identified several key enzymes involved in the pathway. uniprot.orguniprot.org
The initial steps involve the GGPP synthase (e.g., PenG in P. crustosum, PtmG in P. ochrochloron), which catalyzes the formation of GGPP from farnesyl pyrophosphate and isopentenyl pyrophosphate. uniprot.orguniprot.org A prenyl transferase (e.g., PenC in P. crustosum, PtmC in P. ochrochloron) then catalyzes the condensation of indole-3-glycerol phosphate with GGPP to form 3-geranylgeranylindole (3-GGI). uniprot.orguniprot.org
Subsequent steps involve a series of enzymatic modifications. A FAD-dependent monooxygenase (e.g., PenM in P. crustosum, PtmM in P. ochrochloron) epoxidizes 3-GGI, and a terpene cyclase (e.g., PenB in P. crustosum, PtmB in P. ochrochloron) catalyzes cyclization to yield paspaline (B1678556). uniprot.orguniprot.org Paspaline is then converted to 13-desoxypaxilline by a cytochrome P450 monooxygenase (e.g., PenP in P. crustosum, PtmP in P. ochrochloron), which is subsequently converted to paxilline (B40905) by another cytochrome P450 monooxygenase (e.g., PenQ in P. crustosum, PtmQ in P. ochrochloron). uniprot.orguniprot.org
Further modifications of the paxilline structure lead to the various penitrem compounds. Enzymes such as short-chain dehydrogenases (e.g., PC-15), indole diterpene prenyltransferases (e.g., PenD), O-acetyltransferases, FAD-linked oxidoreductases (e.g., PtmO), aromatic dimethylallyltransferases (e.g., PC-22, PtmE), and multiple cytochrome P450 monooxygenases (e.g., PC-21, PC-05, PC-23, PC-20, PtmK, PtmU, PtmL, PtmN, PtmJ) are involved in the later stages of penitrem biosynthesis, including the formation of the characteristic penitrem skeleton and the introduction of functional groups that distinguish the different penitrem variants (A-F). uniprot.orguniprot.orgnih.gov
Metabolic Precursors and Intermediate Compounds
The biosynthesis of this compound involves several key metabolic precursors and intermediate compounds. The primary precursors are geranylgeranyl diphosphate and indole-3-glycerol phosphate, which is derived from tryptophan. mdpi.comwikipedia.orguniprot.orguniprot.org
Intermediate compounds in the pathway include 3-geranylgeranylindole (3-GGI), epoxidized-GGI, paspaline, 13-desoxypaxilline, and paxilline. wikipedia.orguniprot.orguniprot.org Paspaline is a significant intermediate, and paxilline has been demonstrated to be a precursor of penitrems. psu.eduwikipedia.org The pathway proceeds through a series of prenylation, cyclization, epoxidation, hydroxylation, and other oxidative reactions catalyzed by the enzymes encoded within the penitrem gene cluster. uniprot.orguniprot.orgnih.gov
Here is a table summarizing some of the key metabolic precursors and intermediates:
| Compound Name | PubChem CID |
| Geranylgeranyl diphosphate | 447277 metabolomicsworkbench.orgguidetopharmacology.org |
| Indole-3-glycerol phosphate | 46878464 nih.gov |
| Tryptophan | 6305 nih.gov or 9060 nih.gov |
| Paspaline | 115028 nih.govuni.lu |
| Paxilline | 105008 wikipedia.orgguidetopharmacology.orgfishersci.ietocris.comidrblab.cnuni.lu |
Environmental and Nutritional Modulators of Biosynthesis
The production of penitrem mycotoxins by fungi is highly dependent on the conditions of their growth environment and the availability of specific nutrients nih.govresearchgate.netnih.gov. Studies have investigated the impact of various factors on the biosynthesis of the penitrem family, including this compound nih.govresearchgate.netnih.gov.
Impact of Culture Media and Incubation Parameters (e.g., Incubation Time, Temperature, Light, Water Activity)
The composition of the culture medium and the physical incubation parameters significantly influence penitrem production nih.govresearchgate.netnih.gov. Research on Penicillium crustosum, a primary producer of penitrems, has explored the effects of different media, incubation time, temperature, light, and water activity nih.govresearchgate.netnih.gov.
Incubation time plays a role in the accumulation of penitrems. Studies have shown that penitrem production can increase over a period of several days or weeks nih.govresearchgate.net. For instance, in one study, cultivating P. crustosum on modified Czapek-Dox agar (B569324) (CDA) in the dark at 22 °C showed increasing levels of Penitrem A over 7, 14, and 21 days of incubation researchgate.net. While this specific data focuses on Penitrem A, the study investigated the entire penitrem family, suggesting a similar trend for this compound nih.govresearchgate.netresearchgate.net.
Temperature is another critical factor. An ambiguous effect of temperature in the range of 20 °C to 26 °C on Penitrem A production by P. crustosum was observed, with higher concentrations after 7 days at 24–30 °C, but highest levels after 14 and 21 days at 22 °C nih.gov. Optimal temperatures for mycotoxin production can vary between different mycotoxins and fungal species asm.org. For P. crustosum, an optimal temperature of 20 °C after 28 days of cultivation has been reported for penitrem A biosynthesis nih.govresearchgate.net.
Light exposure can also influence penitrem biosynthesis. P. crustosum generally showed faster biomass increase and higher Penitrem A levels when grown in the dark researchgate.net. Exposure to daylight slightly decreased Penitrem A production, while UV irradiation significantly reduced its biosynthesis researchgate.net.
Water activity (aw) is a crucial determinant for fungal growth and mycotoxin production asm.org. While specific data on the direct impact of water activity on this compound production is less detailed in the provided snippets, studies on other mycotoxins produced by Aspergillus flavus show that mycotoxin production is highly influenced by aw, with maximal production often occurring at high aw values (e.g., 0.996) asm.org. Conditions for mycotoxin production are generally more restrictive than those for growth and can differ between different mycotoxins produced by the same species asm.org.
Different culture media can also lead to varying levels of penitrem production. A cheese model medium, for example, has been shown to elicit exceptionally high production of all members of the penitrem family nih.govresearchgate.netnih.gov.
Influence of Carbon and Nitrogen Sources on Production Yield (e.g., Glucose, Glutamate)
The type and concentration of carbon and nitrogen sources in the culture medium significantly affect the production yield of penitrems nih.govresearchgate.netresearchgate.net.
Glucose has been identified as a highly favorable carbon source for penitrem biosynthesis nih.govresearchgate.netresearchgate.net. Supplementing media with glucose at a concentration of 50 g/L showed the strongest inducing effect on the biosynthesis of penitrems nih.govresearchgate.netnih.gov. Increasing glucose concentration from 5 g/L to 50 g/L led to a rise in penitrem biosynthesis, while higher concentrations had an inhibitory effect nih.gov. At an extreme glucose concentration of 250 g/L, only low concentrations of Penitrems A and E were synthesized after a long adaptation period nih.gov.
| Glucose Concentration (g/L) | Penitrem A Production (mg/g dry mass) after 21 days (Example Data based on trends) |
| 5 | Moderate |
| 50 | High |
| 100 | Lower than 50 g/L |
| 250 | Low |
Among nitrogen sources, glutamate has been found to be the most favorable supplement for significantly increasing the production of penitrems nih.govresearchgate.netnih.gov. Organic nitrogen sources, in general, were found to significantly increase penitrem biosynthesis compared to inorganic supplements, with the exception of urea (B33335) and tryptophan nih.gov. P. crustosum grown on medium enriched with glutamate (10 mM) produced measurable amounts (approximately 0.2 mg/g) of minor penitrems like Penitrem C and F after 21 days of cultivation nih.gov.
| Nitrogen Source (Example) | Penitrem Production (Relative to Standard Conditions) |
| Glutamate | Significantly Increased |
| Other Organic Sources (excluding urea and tryptophan) | Increased |
| Inorganic Supplements | Lower than Organic Sources |
Effects of Abiotic Stressors (e.g., Oxidative Stress via CuSO4, Salt Stress via NaCl)
Abiotic stressors can also modulate penitrem biosynthesis nih.govresearchgate.netnih.gov.
Oxidative stress induced by CuSO4 has been shown to remarkably stimulate the biosynthesis of all penitrems nih.govresearchgate.netnih.govdntb.gov.uaacs.org.
In contrast, salt stress caused by elevated concentrations of NaCl has shown an inhibitory effect on penitrem biosynthesis nih.govresearchgate.netnih.govacs.orgresearchgate.netresearchgate.net. While salt stress can induce the formation of some penitrems like Pen A and Pen E in relevant amounts, it generally inhibits the biosynthesis of the penitrem family nih.gov.
pH Optimization for this compound Production
The pH of the culture medium is another factor influencing penitrem production nih.govresearchgate.netnih.gov. Studies on P. crustosum have investigated the influence of acidic (pH 3), neutral (pH 6), and basic (pH 9) conditions nih.govresearchgate.net.
Maximum accumulation of Penitrem A was registered at pH 6 over 21 days of incubation researchgate.net. Acidic pH was found to be detrimental for Penitrem A biosynthesis, while a shift to basic pH resulted in little to no alteration after 7 and 14 days, but around 25% less production compared to neutral conditions after three weeks researchgate.net. While this data specifically refers to Penitrem A, it provides insight into the general impact of pH on penitrem production by P. crustosum nih.govresearchgate.net.
| pH | Penitrem A Production (Relative to pH 6 after 21 days) |
| 3 | Detrimental / Lower |
| 6 | Maximum |
| 9 | Approximately 25% less |
Analytical Research Methodologies for Penitrem F Detection and Quantification
Advanced Chromatographic and Spectrometric Approaches
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Multi-Penitrem Analysis (A-F)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a powerful and widely used technique for the simultaneous quantitative analysis of multiple penitrem mycotoxins, including Penitrem F jst.go.jpacs.orgresearchgate.netacs.orgnih.gov. This method offers the necessary sensitivity and selectivity to detect penitrems in complex matrices. A simple and fast HPLC-MS/MS method has been developed specifically for the quantitative analysis of penitrems A-F in cheese acs.orgresearchgate.netacs.orgnih.gov. Prior to this development, a quantitative method for the simultaneous determination of all penitrems A-F had not been described acs.orgresearchgate.net.
In HPLC-MS/MS methods for penitrems, separation is typically achieved using a C18 column researchgate.net. Detection and quantification are commonly performed in the positive ion electrospray ionization (ESI) mode researchgate.net. Multiple Reaction Monitoring (MRM) transitions are utilized to specifically detect and quantify the target analytes researchgate.net. For Penitrem A, the transition from m/z 634 to m/z 558 has been used for quantitative analysis, with m/z 616 and m/z 540 serving as qualifier ions researchgate.net.
Studies developing these multi-penitrem methods have reported performance characteristics, including recovery rates. For instance, in a method for cheese analysis, recovery rates for penitrems E and F were reported as 57% and 74%, respectively, while other penitrems showed recoveries up to 100% researchgate.net.
Spectroscopic Data for Structure Elucidation (e.g., NMR, MS)
Spectroscopic methods play a crucial role in the structural elucidation and confirmation of penitrem mycotoxins, including this compound. Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation patterns of these compounds. Field desorption mass spectrometry has been used in the analysis of crude penitrem mixtures, yielding peaks corresponding to the molecular ions (M) of penitrems such as A (m/z 633), B (m/z 583), and C (m/z 567) asm.org. PubChem entries for various penitrems also provide computed properties, including monoisotopic mass and predicted collision cross-section values, which are valuable for mass spectrometric analysis and identification nih.govnih.govnih.govnih.govnih.govnih.govuni.luuni.luuni.lu.
Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for determining the detailed structure of penitrem compounds. Spectroscopic methods, including NMR and MS, have been employed to confirm the structures of isolated penitrems and were integral to the original structure elucidation of penitrems B-F mdpi.comnpatlas.orgnpatlas.org.
Isolation and Purification Strategies for Analytical Reference Standards
Obtaining pure analytical reference standards of this compound and other penitrems is essential for the development and validation of analytical methods. These standards are typically isolated from fungal cultures known to produce these mycotoxins, such as Penicillium crustosum acs.orgresearchgate.netacs.orgnih.govmdpi.com.
General isolation approaches involve cultivating the producing fungus under optimized conditions. For P. crustosum, cultivation on media like Czapek-Dox broth supplemented with yeast extract or skimmed milk/potato extract/sucrose (SPS) medium has been reported mdpi.comnih.gov. Optimal conditions for penitrem production, such as incubation time, temperature, and media composition, are determined to maximize yield mdpi.comnih.gov.
Following cultivation, the fungal mycelium is typically extracted using organic solvents like acetonitrile (B52724) or chloroform (B151607) mdpi.comnih.govapsnet.org. The crude extract containing the mixture of penitrems is then subjected to a series of separation and purification steps. Common techniques include column chromatography, such as flash chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) mdpi.comapsnet.org. Preparative HPLC coupled with UV detection has been used for the final separation and purification of individual penitrems from the mixture mdpi.com. These strategies aim to yield penitrems of high purity suitable for use as analytical standards acs.orgresearchgate.net.
Detection and Quantification in Complex Biological and Environmental Matrices (e.g., Cheese, Food Waste)
The detection and quantification of this compound and other penitrems in complex matrices like food and environmental samples are critical for assessing potential exposure. HPLC-MS/MS methods have been successfully applied for this purpose.
A study analyzing 60 cheese samples from the European single market using a newly developed HPLC-MS/MS method revealed the presence of penitrem A in 10% of the samples acs.orgresearchgate.netacs.orgnih.gov. Penitrem A concentrations in positive samples ranged from a minimum of 1.2 µg/kg to a maximum of 429 µg/kg, with an average concentration of 28.4 µg/kg acs.orgresearchgate.net. This study also marked the first time that penitrems B, C, D, E, and F were quantitatively detected in food samples acs.orgresearchgate.net. While detected, penitrems B, C, D, E, and F were found at lower concentrations and with lower incidence compared to penitrem A acs.orgresearchgate.net. This compound, specifically, was detected in one of the six positive cheese samples, although below the limit of quantification (LOQ) acs.orgresearchgate.net. The presence of penitrems in cheese is linked to the growth of Penicillium species on this matrix acs.orgmdpi.com.
Beyond food matrices, penitrem mycotoxins can also be found in environmental samples. Food waste, for example, has been identified as a source of penitrem A exposure, particularly in cases of animal intoxication researchgate.netmdpi.com. Analytical methods, including LC-MS/MS, have also been developed for the detection and quantification of penitrem A in biological samples such as serum and urine, which can be relevant for diagnosing exposure paradigmchange.meacs.org.
Summary of Penitrem Detection in Cheese
| Penitrem | Incidence in Samples | Concentration Range (µg/kg) |
| Penitrem A | 10% | 1.2 - 429 |
| Penitrem B | Detected in some Pen A positive samples | Max 13.5 acs.orgresearchgate.net |
| Penitrem C | Detected in some Pen A positive samples | Max 4.4 acs.orgresearchgate.net |
| Penitrem D | Detected in some Pen A positive samples | Max 15.4 acs.orgresearchgate.net |
| Penitrem E | Detected in some Pen A positive samples | Not specified range, lower incidence |
| This compound | Detected in one Pen A positive sample | Below LOQ acs.orgresearchgate.net |
Note: Data based on the analysis of 60 cheese samples from the European single market acs.orgresearchgate.net.
Occurrence, Distribution, and Ecological Context of Penitrem F
Natural Habitat and Substrate Associations of Producer Fungi
Fungi known to produce penitrems, including Penitrem F, are predominantly species of Penicillium, with Penicillium crustosum being particularly well-documented as a main producer of penitrem A and other penitrems nih.govnih.govmdpi.comresearchgate.net. Penicillium species are ubiquitous soil fungi that thrive in cool and moderate climates where organic material is available wikipedia.org. They are saprophytic, meaning they primarily live on organic biodegradable substances wikipedia.org.
Penicillium crustosum, the primary producer of penitrems, is a blue-green or blue-grey mold recognized for its ability to cause spoilage of a wide variety of foods, especially protein-rich items like meats and cheeses wikipedia.orgbustmold.com. This fungus can grow under fairly low temperatures (it is a psychrophile) and in environments with low water activity wikipedia.org. Its adaptability is further highlighted by its wide pH tolerance, ranging from 2 to 10, and its ability to grow in temperatures from -2°C to 30°C, with an optimal growth temperature around 25°C bustmold.com.
Beyond food products, P. crustosum has been isolated from a diverse range of natural and man-made substrates, including:
Cereals and compound feedstuffs researchgate.net.
Decaying vegetation in temperate climates researchgate.net.
Cheese and blueing powder for cheese researchgate.net.
Fruit juice, thyme, cassava, and citrus researchgate.net.
Copper electroplating solution and PVA emulsion researchgate.net.
Poultry litter and tobacco researchgate.net.
Rhizosphere soil surrounding agricultural plants bustmold.com.
Indoor environments, such as air and dust in homes and public buildings, particularly in water-damaged materials wikipedia.orginspq.qc.ca.
Pasture grasses nih.govmdpi.comresearchgate.net.
Soil samples mdpi.comtandfonline.comaosis.co.zanih.gov.
Seagrass (Posidonia oceanica) rjeid.com.
Another Penicillium species, Penicillium commune, is also known to produce penitrem A and roquefortine, and is commonly found on food products, especially cheese, meat products, and fat-containing products like nuts and margarine wikipedia.org. P. commune can grow at refrigeration temperatures, although its optimum temperature is 25°C wikipedia.org.
The production of penitrems, including this compound, by P. crustosum is influenced by various environmental factors and the composition of the substrate. Studies have shown that different carbon and nitrogen sources in growth media can impact penitrem biosynthesis nih.govresearchgate.netnih.gov. Glucose and rhamnose, for instance, were found to be particularly favorable carbon sources for penitrem production researchgate.net. Glutamate (B1630785) was identified as a favorable nitrogen source nih.govresearchgate.netnih.gov. Oxidative stress has also been shown to stimulate the biosynthesis of penitrems nih.govresearchgate.netnih.gov. Conversely, elevated concentrations of NaCl can inhibit penitrem biosynthesis researchgate.netnih.gov. Notably, a cheese model medium has been shown to elicit exceptionally high production of all members of the penitrem family researchgate.netnih.gov.
Here is a summary of some natural habitats and substrates where penitrem-producing fungi, primarily P. crustosum, have been found:
| Habitat/Substrate | Producer Fungi (Primary) | Source(s) |
| Soil | Penicillium spp., P. crustosum | wikipedia.orgmdpi.comtandfonline.comaosis.co.zanih.gov |
| Decaying Vegetation | Penicillium spp., P. crustosum | wikipedia.orgresearchgate.netinspq.qc.ca |
| Pasture Grasses (Poa huecu, Ryegrass) | Penicillium spp., P. crustosum | nih.govmdpi.comresearchgate.netmdpi.comnih.gov |
| Cereals (Corn, Wheat, Oats, Barley) | P. crustosum | nih.govresearchgate.net |
| Nuts (Pecans, Peanuts, Walnuts) | P. crustosum | nih.govaosis.co.za |
| Meat Products (Dried Beef, Sausages) | P. crustosum, P. commune | nih.govwikipedia.org |
| Cheese | P. crustosum, P. commune | nih.govwikipedia.orgresearchgate.netwikipedia.orgresearchgate.netnih.gov |
| Fruits (Pomaceous, Citrus, Plums, Nectarines, Apples, Grapes, Tomatoes) | P. crustosum | nih.govmdpi.combustmold.comresearchgate.net |
| Vegetables (Cassava, Beans) | P. crustosum | nih.govresearchgate.net |
| Dried Foodstuffs | Penicillium spp. | wikipedia.orginspq.qc.ca |
| Indoor Air and Dust | Penicillium spp., P. crustosum | wikipedia.orginspq.qc.caaosis.co.za |
| Water-Damaged Building Materials | Penicillium spp. | wikipedia.orginspq.qc.ca |
| Poultry Litter | P. crustosum | researchgate.net |
| Tobacco | P. crustosum | researchgate.net |
| Seagrass (Posidonia oceanica) | P. crustosum (Endophytic) | rjeid.com |
Geographic Distribution of this compound Producing Organisms
Penitrem-producing fungi, particularly Penicillium crustosum, appear to have a wide geographic distribution. P. crustosum is described as a fungus adapted to all climate zones mdpi.com. Its presence has been noted in various parts of the world, often in relation to contaminated food or animal mycotoxicosis incidents.
While specific global mapping of this compound distribution is limited in the provided sources, the ubiquitous nature of its primary producers, Penicillium species, suggests a broad presence. Penicillium species are commonly found worldwide doe.gov. Reports of penitrem-associated poisonings and isolations of P. crustosum from contaminated materials in different regions indicate a widespread distribution of these fungi and, consequently, the potential for this compound occurrence. For example, cases of penitrem A intoxication attributed to P. crustosum have been reported in the United States, Australia, South Africa, and Norway nih.gov. Ryegrass staggers, potentially linked to penitrem-producing fungi, has been reported in Australia, New Zealand, the Pacific Northwest of the USA, and Europe mdpi.com. "Huecu's disease," associated with Penitrem A and B from Penicillium species, has been observed in Argentina nih.gov.
The ability of P. crustosum to tolerate a range of temperatures and water activity levels likely contributes to its ability to inhabit diverse geographic locations and substrates wikipedia.orgbustmold.com.
Presence of this compound in Diverse Environmental Samples (e.g., Grass, Soil)
This compound, along with other penitrems, has been detected in various environmental samples, reflecting the widespread occurrence of the producing fungi in natural substrates.
Penitrem A, a related and often co-occurring mycotoxin, has been specifically found in Poa huecu grass and in soil samples mdpi.comnih.gov. While the direct detection of this compound in these specific samples is not always explicitly stated in the search results when mentioning Penitrem A, the co-production of penitrems A-F by P. crustosum suggests that this compound is likely present alongside Penitrem A in such contaminated environmental matrices nih.govaosis.co.zaresearchgate.net.
Studies investigating the influence of environmental factors on penitrem production have utilized Penicillium crustosum cultures, confirming the ability of this fungus, commonly isolated from environmental sources, to produce this compound nih.govresearchgate.netnih.gov. The presence of penitrem-producing fungi in soil and on pasture grasses indicates a potential route of exposure for grazing animals nih.govmdpi.comresearchgate.netmdpi.comnih.gov. Although direct chemical detection of tremorgens in ryegrass from toxic pastures was not always achieved in some studies, the isolation of tremorgen-producing Penicillium species from herbage, soil, and dung in affected pastures supports their role in environmental contamination tandfonline.com.
The ubiquitous nature of Penicillium species in soil and on decaying vegetation further underscores the likelihood of this compound presence in these environmental compartments wikipedia.orginspq.qc.ca. The isolation of P. crustosum from the rhizosphere of agricultural plants also points to the potential for this compound to be present in the soil directly associated with plant roots bustmold.com.
While detailed quantitative data on this compound levels in a wide array of environmental samples is not extensively provided in the search results, the consistent isolation of producing fungi from soil, grasses, and decaying organic matter confirms these as relevant environmental reservoirs for this compound.
Here is a summary of environmental sample types where penitrems (including likely this compound) or their producers have been found:
| Environmental Sample Type | Presence of Penitrems/Producers | Source(s) |
| Soil | Producers (Penicillium spp., P. crustosum), Penitrem A | wikipedia.orgmdpi.comtandfonline.comaosis.co.zanih.gov |
| Pasture Grasses (Poa huecu, Ryegrass) | Producers (Penicillium spp., P. crustosum), Penitrem A | nih.govmdpi.comresearchgate.netmdpi.comnih.gov |
| Decaying Vegetation | Producers (Penicillium spp., P. crustosum) | wikipedia.orgresearchgate.netinspq.qc.ca |
| Indoor Air and Dust | Producers (Penicillium spp., P. crustosum) | wikipedia.orginspq.qc.caaosis.co.za |
| Water-Damaged Building Materials | Producers (Penicillium spp.) | wikipedia.orginspq.qc.ca |
| Poultry Litter | Producers (P. crustosum) | researchgate.net |
| Tobacco | Producers (P. crustosum) | researchgate.net |
| Seagrass | Producers (P. crustosum) | rjeid.com |
Pharmacological and Molecular Mechanisms of Penitrem F Non Clinical Focus
Modulation of Neurotransmitter Systems
Tremorgenic mycotoxins, including penitrems, are known to interfere with neurotransmitter release mechanisms in the central nervous system mdpi.comaosis.co.za. This interference can lead to an anomalous release of both inhibitory and excitatory transmitters aosis.co.za.
Effects on Amino Acid Neurotransmitter Release Mechanisms (e.g., Glutamate (B1630785), GABA, Aspartate)
Studies, primarily on Penitrem A, indicate that these mycotoxins affect the spontaneous release of amino acid neurotransmitters. Penitrem A has been shown to increase the spontaneous release of glutamate, GABA (γ-aminobutyric acid), and aspartate from cerebrocortical synaptosomes mdpi.comnih.govmdpi.com. For instance, one study observed increases in spontaneous release of endogenous glutamate, GABA, and aspartate by 213%, 455%, and 277%, respectively, from rat cerebrocortical synaptosomes after Penitrem A administration nih.gov. Similar effects were seen in sheep corpus striatum synaptosomes, with increases of 62%, 100%, and 68% for glutamate, GABA, and aspartate, respectively nih.govcapes.gov.br. However, the spontaneous release of these amino acids was not increased in spinal cord/medullary synaptosomes nih.gov.
In contrast to spontaneous release, Penitrem A pretreatment reduced the veratrine-stimulated release of glutamate, aspartate, and GABA from cerebrocortical synaptosomes nih.gov. Reductions of 33%, 46%, and 11% were observed, respectively nih.gov. Stimulated release of glycine (B1666218) and GABA from spinal cord/medulla synaptosomes was also reduced by 67% and 32%, respectively nih.gov.
Here is a summary of the effects of Penitrem A on spontaneous neurotransmitter release in synaptosomes:
| Neurotransmitter | Tissue Source | Spontaneous Release Change | Citation |
| Glutamate | Rat Cerebrocortical | Increased by 213% | nih.gov |
| GABA | Rat Cerebrocortical | Increased by 455% | nih.gov |
| Aspartate | Rat Cerebrocortical | Increased by 277% | nih.gov |
| Glutamate | Sheep Corpus Striatum | Increased by 62% | nih.govcapes.gov.br |
| GABA | Sheep Corpus Striatum | Increased by 100% | nih.govcapes.gov.br |
| Aspartate | Sheep Corpus Striatum | Increased by 68% | nih.govcapes.gov.br |
| Glutamate | Rat Spinal Cord/Medullary | No increase | nih.gov |
| GABA | Rat Spinal Cord/Medullary | No increase | nih.gov |
| Aspartate | Rat Spinal Cord/Medullary | No increase | nih.gov |
Penitrem A is also reported to inhibit the uptake of GABA and glutamate into synaptosomes lktlabs.com.
Involvement of the GABAergic System
The GABAergic system plays a significant role in the neurotoxic effects of penitrems mdpi.comukvetcompanionanimal.com. Penitrem A impairs GABAergic neurotransmission mdpi.comukvetcompanionanimal.comwikipedia.orgresearchgate.net. This impairment is associated with the spontaneous release of GABA, as well as excitatory amino acids like glutamate and aspartate, leading to imbalanced GABAergic signaling wikipedia.org. Penitrem A interferes with GABAergic neurotransmission in the central nervous system by inhibiting GABA(A) receptors in a region-specific manner in the forebrain and cerebellum researchgate.net. Penitrem A also potentiates GABA-A receptor function in the forebrain lktlabs.com.
Ion Channel Dynamics and Inhibition
Penitrems are known to interact with and affect the function of ion channels in the nervous system ontosight.ai. A key mechanism of action for tremorgenic mycotoxins, including penitrems, is the blockade of potassium channels mdpi.com.
High-Conductance Ca²⁺-Activated K⁺-Channel (BK Channel) Inhibition
A major neurotoxic effect of Penitrem A is the blocking of high-conductance calcium-activated potassium (BK) channels ukvetcompanionanimal.comresearchgate.netrndsystems.com. These channels are also known as Maxi-K channels or KCa1.1 channels rndsystems.complos.orghellobio.com. Penitrem A is considered a potent and selective blocker of BK channels rndsystems.complos.orghellobio.com. It inhibits BK channels at low nanomolar concentrations nih.govmdpi.comrndsystems.complos.orghellobio.comrupress.orgpnas.org. The IC₅₀ values for Penitrem A inhibition of BK channels have been reported in the nanomolar range, specifically 6.4 nM for channels containing only α-subunits and 64.4 nM for those with both α and β1 subunits rndsystems.comhellobio.comresearchgate.net.
Penitrem A inhibits BK channels in both inside-out and cell-attached patches rndsystems.comresearchgate.net. This inhibition is thought to involve interaction with binding sites on the α-subunit that are distinct from, but allosterically coupled to, those for charybdotoxin (B568394) rupress.orgfrontiersin.org. Penitrem A, along with other tremorgenic alkaloids, shows preferred occupancy of the S6-PH crevice in the closed state of the BK channel pore pnas.org.
BK channels are important regulators of cell physiology and contribute to the repolarization of the membrane potential, influencing processes like neurotransmitter release and smooth muscle contraction frontiersin.org. Inhibition of BK channels by penitrems is likely linked to their effects on neurotransmitter release oup.com.
Interaction with Voltage-Gated Calcium Channels
Penitrem F is known for its tremorgenic effects due to its ability to interact with and affect the function of ion channels, particularly voltage-gated calcium channels ontosight.ai. Voltage-gated calcium channels play a fundamental role in neuronal communication and neurotransmitter release by mediating calcium influx into cells nih.govmdpi.comoatext.com. Calcium entry through these channels is crucial for triggering various physiological processes, including excitation-secretion coupling and transmitter release oatext.com. While this compound is indicated to interact with these channels ontosight.ai, the precise details of this interaction, such as whether it causes activation or inhibition, are not explicitly detailed in the provided information regarding this compound specifically. However, BK channel activation, which is inhibited by penitrems, typically opposes smooth muscle contraction by causing membrane hyperpolarization, which in turn reduces calcium influx by reducing the activation of voltage-dependent calcium channels ahajournals.org.
Cellular Processes and Signaling Pathways
Beyond direct effects on neurotransmitter release and ion channels, penitrems may influence cellular processes and signaling pathways. Penitrem A has been reported to induce the production of reactive oxygen species (ROS) in human neutrophils mdpi.com. Penitrem A has also been shown to affect cellular processes in the context of cancer research, including inhibiting proliferation, migration, and invasion of breast cancer cells nih.gov. The mechanism for these anticancer effects has been associated with the suppression of the Wnt/β-catenin pathway in breast cancer cells nih.gov. Penitrem A can induce G1 cell cycle arrest in breast cancer cells and upregulate the expression of the arrest protein p27 researchgate.net. Additionally, Penitrem A can produce synergistic antiproliferative effects with anti-HER drugs by reducing the active forms of AKT and STAT3 researchgate.net.
Cell signaling pathways are complex networks involving interactions between molecules that regulate various cellular activities such as growth, proliferation, differentiation, and apoptosis scientificarchives.comnumberanalytics.comembopress.org. These pathways are tightly regulated and involve components like receptors, signaling molecules, and transcription factors numberanalytics.com. Examples of major signaling pathways include MAPK, PI3K/AKT, Notch, and Wnt/β-catenin pathways scientificarchives.comnumberanalytics.com. Penitrem A's observed effects on pathways like Wnt/β-catenin and the reduction of active AKT and STAT3 forms suggest an interaction with these complex cellular signaling networks nih.govresearchgate.net.
Anti-proliferative, Anti-migratory, and Anti-invasive Effects in Malignant Cell Lines (e.g., Human Breast Cancer Cells, HepG2, CCF-STTG1)
This compound, along with other penitrems, has demonstrated promising in vitro anti-proliferative, anti-migratory, and anti-invasive effects in various cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231) and human liver cancer cells (HepG2). nih.govmdpi.comrsc.orgnih.gov Studies using assays such as the MTT assay, wound-healing assay, and cell invasion assays have shown that these compounds can inhibit the growth and motility of these malignant cells. nih.govmdpi.comrsc.orgnih.gov
Data from studies on the antiproliferative activity of penitrems against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay indicate dose-dependent inhibition. mdpi.comrsc.org
| Cell Line | Assay | Effect |
|---|---|---|
| MCF-7 | MTT | Anti-proliferative |
| MDA-MB-231 | MTT | Anti-proliferative |
| MDA-MB-231 | Wound-healing | Anti-migratory |
| MDA-MB-231 | Cell invasion | Anti-invasive |
| HepG2 | Cytotoxicity | Anti-proliferative |
nih.govmdpi.comrsc.orgnih.govherbmedpharmacol.comupm.edu.my
While specific data for this compound on CCF-STTG1 cells were not immediately available in the search results, the broader activity of penitrems against different cancer cell types, including brain tumor cells in some contexts (though not specifically CCF-STTG1), suggests a potential for activity that would require specific investigation.
Suppression of Wnt/β-Catenin Signaling Pathway
The Wnt/β-Catenin signaling pathway is known to play a significant role in the migratory and invasive potential of breast cancer cells. nih.govmdpi.comfrontiersin.org Research has explored the effect of penitrems on this pathway. One study reported the ability of Penitrem A to suppress total β-catenin levels in MDA-MB-231 mammary cancer cells. nih.gov While this finding specifically mentions Penitrem A, it suggests that other penitrems, including this compound, may also influence this pathway. The canonical Wnt pathway is dependent on the transcriptional activity of β-catenin, and its deregulation is linked to various diseases, including cancer. mdpi.comfrontiersin.orgaging-us.com
Inhibition of Mitotic Kinesin
Induction of Reactive Oxygen Species (ROS) Generation
Reactive Oxygen Species (ROS) are highly reactive chemicals that can be produced in biological systems and are involved in various cellular processes, including signaling and oxidative stress. wikipedia.orgfrontiersin.org Studies on Penitrem A have shown its ability to induce the production of ROS in rat cerebellar granule neurons and human neutrophils. nih.govunit.nonih.gov Penitrem A caused a concentration-dependent increase in ROS production in cerebellar granule neurons. nih.gov In human neutrophils, Penitrem A significantly increased ROS production at submicromolar concentrations, with an EC50 of 3.8 µM. nih.gov While these findings pertain to Penitrem A, they suggest that this compound may also induce ROS generation, potentially contributing to its cellular effects.
| Compound | Cell Type | Effect on ROS Production | EC50 (if reported) |
|---|---|---|---|
| Penitrem A | Rat cerebellar granule neurons | Increased (concentration-dependent) | Not specified |
| Penitrem A | Human neutrophils | Increased | 3.8 µM |
Disruption of Intracellular Calcium Homeostasis
Intracellular calcium homeostasis is vital for various cellular functions, and its disruption can lead to cellular dysfunction and death. scienceopen.comnih.govfrontiersin.orgcnu.edu.tw Research on Penitrem A has indicated that a disruption of calcium homeostasis may play a role in its neurotoxicity. nih.gov The intracellular calcium chelator BAPTA-AM was shown to significantly reduce cell death induced by Penitrem A in cerebellar granule neurons. nih.gov This suggests that the dysregulation of intracellular calcium levels is involved in the cellular effects of Penitrem A, and potentially this compound.
Activation of JNK Signaling Pathway
The JNK (c-Jun N-terminal kinase) signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating various cellular processes, including apoptosis and stress responses. anygenes.com Activation of the JNK pathway can be triggered by various stimuli, including environmental stressors. anygenes.com Studies on Penitrem A suggest that activation of the JNK pathway may play a role in Penitrem A neurotoxicity. nih.gov Co-incubation with the JNK inhibitor SP600125 significantly reduced Penitrem A-induced cell death in cerebellar granule neurons. nih.gov Penitrem A has also been reported to induce the production of reactive oxygen species via the activation of several MAPK-signaling pathways, which can include JNK. nih.gov These findings suggest a link between this compound (by extension from Penitrem A) and the activation of the JNK pathway.
Tubulin Polymerization Interference
Tubulin polymerization is a fundamental process in the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. cytoskeleton.comcytoskeleton.comnih.gov Interference with tubulin polymerization can disrupt these processes and is a common mechanism of action for some anti-cancer drugs. nih.govmdpi.com These agents can either stabilize or destabilize microtubules. nih.gov While the search results discuss tubulin polymerization and its importance as a drug target, direct information specifically detailing this compound's effect on tubulin polymerization was not found in the provided snippets. However, given the anti-proliferative and anti-migratory effects of penitrems, investigating their potential interaction with the tubulin cytoskeleton could be a relevant area of research.
Structure Activity Relationship Sar Studies of Penitrem F and Analogues
Comparative Biological Activities Across Penitrem Series (A-F, G)
The penitrem series (Penitrems A, B, C, D, E, F, and G) exhibit varying degrees of biological activity. Penitrem A is a well-studied member known for its potent tremorgenic effects and its activity as a blocker of large-conductance calcium-activated potassium (BK) channels. wikipedia.orghellobio.com Penitrems A-F have demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in breast cancer cells. mdpi.comresearchgate.netnih.gov Penitrem B has shown particularly high antiproliferative activity against certain breast cancer cell lines, such as MCF-7. mdpi.comnih.gov Penitrem A has shown the highest antiproliferative activity against MDA-MB-231 cells and the highest activity in cell invasion assays among several tested penitrems. mdpi.com
In terms of insecticidal activity, penitrems A, C, D, and F have shown effects against studied insect species. nih.govresearchgate.net Penitrem G, which possesses a hydroxyl group at C-19, has been reported as inactive, suggesting that this modification may suppress insecticidal activity. researchgate.net
Influence of Specific Chemical Moieties on Bioactivity
Specific functional groups and structural features within the penitrem skeleton play significant roles in determining their biological activities.
Role of Halogenation (e.g., Chlorine, Bromine)
Halogenation, particularly chlorination at C-6, is a notable modification in the penitrem series, present in Penitrems A, C, and F. nih.gov Studies suggest that chlorine substitution can increase activity against certain cancer cell lines, such as HL-60 and A549. mdpi.com The presence of a chlorine atom at C-6 in penitrem F has been shown to reduce antiproliferative activity compared to analogues without this substitution in some contexts. mdpi.com However, chlorinated penitrems have also been found to exhibit higher insecticidal activity compared to their non-chlorinated counterparts. nih.govresearchgate.net The introduction of a bromine atom at C-6 in penitrem B and E has been reported to have only small effects on antiproliferative activity against certain cell lines. mdpi.com
Significance of Epoxy and Hydroxyl Groups
The presence of an epoxide group, typically at the C-23,24 position, is another key structural feature. Penitrems A, B, E, F, and G possess an epoxide at this position, while Penitrems C and D have a double bond between C-23 and C-24. nih.gov The 23,24-epoxide appears to be important for certain activities; replacing it with a double bond in penitrem B resulted in a small decrease in antiproliferative activity against MCF-7 cells. mdpi.comnih.gov In MDA-MB-231 cells, replacing the 23,24-epoxide with a double bond in penitrem D markedly reduced activity. mdpi.com The epoxy group has also been implicated in affecting delayed toxicity in insects. nih.govresearchgate.net
Impact of Isoprene (B109036) Unit Variations and Cyclization
The penitrem skeleton is derived from isoprene units. nih.gov Variations in the isoprene units and their cyclization patterns contribute to the structural diversity within the penitrem series and related indole (B1671886) diterpenes. While the core indole-diterpene structure is common, modifications to the isoprene-derived portion, such as the formation of the cyclopentile moiety and the ether bridges, define the specific penitrem structures. nih.govmdpi.com Less complex indole diterpenes like paspaline (B1678556) and emindole SB, which can be considered biosynthetic precursors, retain some of the antiproliferative and anti-migratory activities of the more complex penitrems, suggesting that the core indole-diterpene skeleton is important for these effects, even without all the additional cyclizations and functionalizations found in penitrems. mdpi.comnih.govnih.govsemanticscholar.org
SAR in Insecticidal Efficacy
SAR studies on the insecticidal activity of penitrems indicate that the presence of a chlorine atom is associated with higher activity. nih.govresearchgate.net The epoxy group appears to play a role in delayed toxicity in insects. nih.govresearchgate.net Comparative toxicity studies against O. fasciatus and C. capitate showed varying relative toxicities among penitrems A, B, C, D, and F, with chlorinated penitrems generally exhibiting higher activity. researchgate.net Penitrem G, with a hydroxyl at C-19, showed no insecticidal activity, suggesting this position is sensitive to modification for this effect. researchgate.net
SAR in Anti-proliferative and Anti-migratory Activities
The anti-proliferative and anti-migratory activities of penitrems have been evaluated in various cancer cell lines, particularly breast cancer cells. mdpi.comresearchgate.netnih.gov Penitrem B demonstrated high antiproliferative activity against MCF-7 cells. mdpi.comnih.gov Penitrem A showed the highest antiproliferative activity against MDA-MB-231 cells and was the most active in inhibiting cell invasion among tested penitrems. mdpi.com
Key structural features influencing these activities include the C-6 halogenation, the 23,24-epoxide, and hydroxyl groups at positions like C-15 and C-25, as well as the indolic NH group and the integrity of the pyran ring. mdpi.comnih.gov The lack of either the C-6 chlorine or the C-15 hydroxyl group was shown to decrease activity. mdpi.com The 23,24-epoxide also contributes to activity, as its replacement with a double bond reduced antiproliferative effects. mdpi.comnih.gov
Here is a summary of some comparative activity data:
| Compound | Antiproliferative Activity (MCF-7 IC₅₀) | Antiproliferative Activity (MDA-MB-231 IC₅₀) | Anti-invasive Activity (MDA-MB-231) | Insecticidal Activity (O. fasciatus) | Insecticidal Activity (C. capitate) |
| Penitrem A | (Data varies, generally active) | Highest activity mdpi.com | Highest activity mdpi.com | High researchgate.net | High researchgate.net |
| Penitrem B | Highest activity mdpi.comnih.gov | Active mdpi.com | Active mdpi.com | Moderate researchgate.net | Moderate researchgate.net |
| Penitrem C | (Data available in sources) | (Data available in sources) | (Data available in sources) | High researchgate.net | Highest activity researchgate.net |
| Penitrem D | (Data available in sources) | Reduced activity vs Penitrem A mdpi.com | (Data available in sources) | Low researchgate.net | Low researchgate.net |
| Penitrem E | (Data available in sources) | Decreased activity vs Penitrem A mdpi.com | Active mdpi.com | (Data available in sources) | (Data available in sources) |
| This compound | (Data available in sources) | Decreased activity vs Penitrem A mdpi.com | Active mdpi.com | High researchgate.net | High researchgate.net |
| Penitrem G | (Data available in sources) | (Data available in sources) | (Data available in sources) | Inactive researchgate.net | Inactive researchgate.net |
Entomological Research and Potential Biocontrol Applications
Insecticidal and Convulsive Activities Against Pest Species (e.g., Oncopeltus fasciatus, Ceratitis capitata)
Research has demonstrated that penitrem F exhibits both insecticidal and convulsive activities against key insect pest species, including the large milkweed bug (Oncopeltus fasciatus) and the Mediterranean fruit fly (Ceratitis capitata). Studies have shown that this compound, along with other penitrems like penitrems A-D, induces obvious convulsive activity and mortality in third-instar nymphs of O. fasciatus and adults of C. capitata. nih.govuni.lunih.govnpatlas.orggithub.io
Comparative studies on the insecticidal activity of different penitrem compounds against O. fasciatus have indicated a relative toxicity range, where this compound demonstrates significant activity. Similarly, against C. capitata, this compound has shown considerable toxicity based on mortality data. nih.gov Structure-activity relationship studies suggest that certain functional groups within the penitrem molecule are implicated in the observed toxicity. The presence of a chlorine atom appears to be important for acute mortality, while the epoxy group may influence delayed toxicity. github.io Chlorinated penitrems, including this compound, have been found to exhibit higher insecticidal activity compared to non-chlorinated analogues. github.io
The convulsive effects observed in insects treated with penitrems, including this compound, are characterized by uncoordinated movements and tremors. nih.gov This neurotoxic activity is a key aspect of their potential as insect control agents.
Effects on Insect Reproductive Biology (e.g., Fecundity, Fertility)
Beyond direct mortality, this compound has also been shown to impact the reproductive biology of surviving insects. Studies on Ceratitis capitata adults exposed to this compound have revealed important reductions in both fecundity and fertility. nih.govuni.lunih.gov
Exposure of female C. capitata to this compound has resulted in a significant decrease in the number of eggs laid (fecundity). nih.gov Furthermore, penitrems, including this compound, were capable of inducing significant effects on the fertility of these insects, reducing the proportion of eggs that successfully hatch. nih.gov For instance, one study reported a substantial reduction in fecundity (100%) following treatment with this compound. nih.gov
Below is a table summarizing reported effects of this compound on Ceratitis capitata:
| Effect | Observation | Source |
| Convulsive Activity | Obvious convulsive activity observed. | nih.govnih.gov |
| Insecticidal Activity | Inducement of death observed. | nih.govnih.gov |
| Fecundity | Important reductions in fecundity of surviving females. | nih.govuni.lunih.gov |
| Fertility | Important reductions in fertility of surviving females. | nih.govuni.lunih.gov |
Characterization of this compound as an Entomopathogenic Metabolite
This compound is characterized as an entomopathogenic metabolite due to its production by fungi that can associate with insects and its demonstrated toxicity and detrimental effects on insect physiology and reproduction. Penicillium species, known producers of penitrems including this compound, are recognized for their ability to produce bioactive secondary metabolites with potential entomopathogenic properties.
The production of penitrems is primarily associated with fungi from the Penicillium and Aspergillus genera. The insecticidal activity of tremorgenic mycotoxins, such as penitrem A-F, produced by these fungi has been documented. The fact that this compound is a product of these fungal species and exhibits adverse effects on insects supports its classification as an entomopathogenic metabolite, contributing to the fungus's interaction with insect populations.
Prospects for Biopesticide Development
The observed insecticidal activity, convulsive effects, and negative impacts on insect reproduction highlight the prospects for developing this compound as a biopesticide. Natural products from fungi, including mycotoxins, are being explored as environmentally friendly alternatives to synthetic chemical pesticides.
Fungal secondary metabolites with insecticidal properties, particularly from genera like Aspergillus and Penicillium, are considered potential candidates for biopesticide formulations. While research often focuses on penitrem A due to its potent activity and availability, the demonstrated effects of this compound on significant agricultural pests like Oncopeltus fasciatus and Ceratitis capitata suggest its own potential in this area. nih.govuni.lunih.gov
The development of biopesticides based on fungal metabolites relies on identifying compounds that are effective against target pests while having minimal impact on non-target organisms and the environment. Further research is needed to fully assess the feasibility and safety of using this compound in biopesticide formulations, but its established entomological activities provide a strong basis for such investigations.
Biotransformation and Metabolic Fate of Penitrem F
Phase I Biotransformation Pathways (e.g., Oxidation Products)
Phase I metabolism typically involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups, making compounds more hydrophilic and thus facilitating their elimination. longdom.org Oxidation is a common Phase I reaction, often catalyzed by cytochrome P450 (CYP) enzymes. longdom.orgnottingham.ac.uk
Studies on Penitrem A, a closely related penitrem, have shown that it undergoes extensive Phase I metabolism, primarily through oxidation, resulting in the formation of more hydrophilic metabolites. nih.govresearchgate.netresearchgate.netmdpi.com In vitro studies using liver microsomes from various species, including rats and dogs, have identified several oxidized metabolites of Penitrem A. nih.govresearchgate.netresearchgate.netnih.gov These findings suggest that similar oxidative pathways are likely involved in the biotransformation of Penitrem F, given their structural similarities within the penitrem family. The presence of functional groups like the epoxy ring and various carbon centers in this compound's complex structure provides potential sites for oxidative attack by metabolic enzymes. ontosight.ai
Metabolite Identification and Characterization
Identification and characterization of metabolites are typically performed using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and liquid chromatography coupled to mass spectrometry (LC-MS). nih.govresearchgate.netresearchgate.net These methods allow for the provisional or definitive identification of metabolites based on their mass-to-charge ratio, fragmentation patterns, and retention times. nih.govresearchgate.netresearchgate.net
Research on Penitrem A metabolism in dog liver microsomes, utilizing LC-HRMS, led to the provisional identification of eleven Phase I metabolites, primarily characterized as various oxidation products. nih.govresearchgate.netresearchgate.net These metabolites included isomers of mono- and di-oxygenated as well as hydrated products. nih.govresearchgate.net The fragmentation pathways of these metabolites were observed to be similar to the parent compound, aiding in their identification. mdpi.com While specific metabolite structures for this compound are not extensively detailed in the provided search results, it is reasonable to infer that its metabolites would also include various oxidation products arising from enzymatic transformations, detectable and characterizable by similar HRMS-based approaches.
Microbial and Enzymatic Biotransformation Processes
Microbial biotransformation plays a significant role in the modification of natural compounds, including mycotoxins. Fungi themselves, particularly the Penicillium species that produce penitrems, possess enzymatic machinery capable of transforming these compounds. researchgate.netnih.govfrontiersin.orgasm.org
Studies on the biosynthesis of penitrems in Penicillium crustosum involve a cluster of genes encoding various enzymes, including cytochrome P450 monooxygenases and flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases, which are involved in oxidative transformations during the synthesis pathway leading to different penitrem variants, including this compound. wikipedia.org While this primarily describes the production of penitrems, it highlights the enzymatic capabilities of the producing organism.
Microbial biotransformation systems can be analogous to mammalian Phase I metabolic reactions and can be used for the scale production of metabolites for further study. asm.org For instance, an endophytic fungus, Penicillium crustosum strain 2T01Y01, was shown to biotransform gentiopicroside, yielding several metabolites through enzymatic processes. asm.org This demonstrates the potential of microbial enzymes from Penicillium species to perform biotransformation reactions on complex molecules. Although direct studies on microbial biotransformation of isolated this compound are not detailed, the enzymatic pathways involved in its biosynthesis and the general capacity of Penicillium species for biotransformation suggest that microbial and enzymatic processes are relevant to its metabolic fate in various environments.
In vitro Models for Biotransformation Studies (e.g., Liver Microsomes)
In vitro models, such as liver microsomes and primary hepatocytes, are widely used to study the hepatic metabolism and biotransformation of xenobiotics, including mycotoxins. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Liver microsomes, containing a high concentration of Phase I enzymes like cytochrome P450s, are particularly valuable for investigating oxidative metabolism. nih.govresearchgate.netresearchgate.netnih.govmdpi.com
Studies on Penitrem A have extensively utilized rat and dog liver microsomes to identify and characterize its Phase I metabolites. nih.govresearchgate.netresearchgate.netnih.gov These in vitro models have proven effective in revealing the oxidative biotransformation pathways of Penitrem A, showing the formation of multiple hydroxylated and oxygenated products. nih.govresearchgate.netresearchgate.net The metabolite profiles observed in these in vitro systems have shown similarities to those found in the plasma of intoxicated animals, confirming the predictive capability of these models for in vivo metabolism. nih.govresearchgate.netresearchgate.net
Given the structural similarities within the penitrem family, it is highly probable that liver microsomes and other in vitro hepatic models would be suitable and informative for studying the biotransformation of this compound as well. Such studies would likely involve incubating this compound with liver microsomes or hepatocytes from relevant species and analyzing the resulting metabolites using techniques like LC-HRMS to elucidate its specific metabolic pathways and identify its transformation products. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com
Future Research Directions and Translational Perspectives
Elucidation of Uncharted Biosynthetic Steps
While progress has been made in understanding the biosynthetic pathways of indole-diterpene mycotoxins like penitrems, including some steps leading to penitrem A, there remain uncharted territories in the complete biosynthesis of Penitrem F. nih.govtandfonline.comclockss.org Future research should focus on identifying and characterizing the specific enzymes and genetic elements responsible for the late-stage modifications and cyclizations that distinguish this compound from other penitrem analogues. nih.govtandfonline.com Heterologous expression systems, such as Aspergillus oryzae, have proven valuable in reconstituting biosynthetic machinery for fungal natural products and could be instrumental in elucidating the complete pathway for this compound. tandfonline.comclockss.org Understanding these steps at an enzymatic level is crucial for potentially manipulating the pathway. clockss.org
Advanced Analytical Techniques for Comprehensive Profiling
Reliable and accurate determination of mycotoxins like penitrems in various matrices, including food and feed, is essential due to their potential health risks. nih.govacs.org While methods like HPLC-MS/MS are currently used for the quantitative analysis of penitrems A-F, including in complex matrices like cheese, advancements in analytical techniques are needed for more comprehensive profiling. acs.orgnih.govjst.go.jpacs.orgresearchgate.net Future research should explore the application of advanced LC-MS-based methods and potentially ambient ionization mass spectrometry for the simultaneous detection and quantification of a wider range of penitrem analogues and their metabolites. nih.govacs.orgmdpi.commdpi.com Overcoming matrix effects remains a challenge in mycotoxin analysis, and further research into improved sample preparation and calibration strategies, such as isotopically labeled internal standards, is warranted. nih.gov
Deeper Insights into Molecular Interaction Mechanisms and Cellular Targets
This compound is known to exert its effects by interacting with ion channels in the nervous system, particularly voltage-gated calcium channels. ontosight.ai Penitrem A, a related compound, is a potent inhibitor of high-conductance Ca2+-activated K+ channels (BK channels). nih.govmdpi.comnih.govresearchgate.nethellobio.com While the primary site of action is the central nervous system, the exact mechanism of action of this compound is not fully understood. todaysveterinarypractice.com Future research should aim to provide deeper insights into the specific molecular targets of this compound at the cellular level. researchgate.net This could involve detailed studies of its interaction with various ion channels and other potential cellular components. ontosight.aihellobio.com Proteomic approaches, which have been used to study the cellular responses to other mycotoxins, could be applied to this compound to identify affected proteins and pathways, potentially revealing new deregulated mechanisms. researchgate.netnih.gov Investigating these interactions in relevant cell types, such as those from the central nervous system, is crucial. nih.gov
Engineered Biosynthesis for Novel Analogues
The complex structure of penitrems presents challenges for total synthesis. escholarship.org Understanding the biosynthetic pathway opens avenues for engineered biosynthesis to produce novel analogues of this compound. tandfonline.comresearchgate.net By manipulating the genes involved in the biosynthetic cluster, researchers could potentially create derivatives with altered biological activities, potentially reducing toxicity while retaining or enhancing desirable properties. nih.govtandfonline.comnih.gov This approach could leverage heterologous expression systems to serve as "cell factories" for the production of these engineered compounds. tandfonline.comclockss.org Future research in this area could lead to the discovery of analogues with improved pharmacological profiles.
Ecological Role and Environmental Dynamics
Penitrems are produced by fungi, particularly Penicillium crustosum and Aspergillus species, and their production can be influenced by environmental factors such as temperature, pH, light, water activity, and nutrient availability. mdpi.comnih.govej-vetmed.orgnih.govresearchgate.net While the presence of penitrems in food and feed is a known concern, their ecological role in the natural environment of the producing fungi is less understood. ej-vetmed.orgnih.govresearchgate.net Future research could investigate the function of penitrems in fungal interactions, such as defense against insects or competition with other microorganisms. mdpi.comnih.govjst.go.jpresearchgate.net Studying the environmental dynamics of this compound, including its persistence, degradation, and potential transfer through ecological chains, is also important for assessing its broader environmental impact.
Exploration of Non-Clinical Therapeutic Potential
Despite their toxicity, some penitrems and related indole-diterpenes have shown promising non-clinical activities, such as antiproliferative effects against cancer cells. nih.govnih.govmdpi.comnih.govfrontiersin.org Penitrem A has demonstrated activity against breast cancer cells and has been investigated for its potential to suppress the Wnt/β-catenin pathway. nih.govmdpi.comnih.govfrontiersin.org Future research could explore the non-clinical therapeutic potential of this compound and its analogues in various disease models, focusing on identifying specific activities and underlying mechanisms that are distinct from their tremorgenic effects. ontosight.aifrontiersin.org Studies on modifying the structure of penitrems to minimize toxicity while retaining favorable activities are also a key area for future exploration. nih.govnih.gov Combination therapies with other agents could also be investigated as a strategy to mitigate undesired effects. nih.gov
Q & A
Q. What are the primary structural and functional distinctions between Penitrem F and other penitrem analogs (e.g., Penitrem A, B, or D)?
this compound can be differentiated from analogs via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, Penitrem A (C₃₇H₄₄ClNO₆) has a molecular weight of 634.2 and a chlorine substituent, while this compound’s structure may vary in side-chain modifications. Comparative analyses should focus on key functional groups affecting bioactivity, such as indole alkaloid moieties linked to tremorgenic effects .
Q. What standardized methodologies are recommended for isolating this compound from fungal sources?
Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., HPLC or TLC). For Penicilliium-derived tremorgens, fermentation broth is centrifuged, and mycelia are extracted with organic solvents. Column chromatography with silica gel or Sephadex LH-20 is used for fractionation, with final purity confirmed via LC-MS .
Q. How should researchers design in vitro assays to evaluate this compound’s neurotoxic effects?
Use primary neuronal cultures or cell lines (e.g., SH-SY5Y) to assess calcium-activated potassium channel inhibition. Patch-clamp electrophysiology is critical for measuring ion flux, while MTT assays can quantify cytotoxicity. Dose-response curves (e.g., 1–50 μM) should be paired with positive controls (e.g., Penitrem A) to establish relative potency .
Advanced Research Questions
Q. What experimental strategies mitigate confounding factors when studying this compound’s dual neurotoxic and antitumor effects?
Use compartmentalized in vitro models (e.g., blood-brain barrier mimics) to separate neurotoxic and antitumor mechanisms. For antitumor activity, prioritize 3D tumor spheroids over monolayer cultures to better simulate in vivo conditions. Transcriptomic profiling (RNA-seq) can identify pathway-specific effects, while isotopic labeling tracks metabolic uptake .
Q. How can researchers resolve contradictions in reported toxicological data for this compound across studies?
Discrepancies often arise from variations in model organisms (e.g., rodents vs. zebrafish) or dosing regimens. Meta-analyses should standardize data using metrics like LD₅₀/kg body weight and adjust for interspecies metabolic differences. Collaborative reproducibility studies, sharing characterized fungal strains and analytical protocols, are recommended .
Q. What advanced analytical techniques are essential for distinguishing this compound from co-eluting metabolites in complex fungal extracts?
LC-MS/MS with collision-induced dissociation (CID) can differentiate structurally similar compounds based on fragmentation patterns. For example, this compound may exhibit unique product ions compared to Shearinine D or Janthitrem C. Pair this with molecular networking (GNPS platform) to map biosynthetic relationships .
Q. How should dose-response studies be optimized to account for this compound’s non-linear pharmacokinetics?
Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific accumulation, particularly in the liver and brain. In vivo studies should use staggered dosing and measure plasma half-life via LC-MS. For in vitro work, simulate metabolic clearance using liver microsomes to refine effective concentration ranges .
Methodological Guidance
- Toxicity Testing : Follow OECD guidelines for acute oral toxicity (Test No. 423), using at least three dose levels (10, 100, 1000 mg/kg) in rodents. Include histopathology of cerebellar tissue to assess neurotoxicity .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw LC-MS/MS spectra in repositories like MassIVE for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
